molecular formula C12H20N4O2 B6635729 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide

Cat. No. B6635729
M. Wt: 252.31 g/mol
InChI Key: MSLMAKLYZFZWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation, reward, and addiction. MP-10 has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of pain and addiction.

Mechanism of Action

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide acts as a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation, reward, and addiction. Activation of the μ-opioid receptor by 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide leads to the inhibition of neurotransmitter release, resulting in the reduction of pain and the rewarding effects of opioids. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide also activates downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases.
Biochemical and physiological effects:
4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior and the reinforcing effects of opioids, cocaine, and nicotine. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been shown to have a lower potential for abuse and dependence compared to traditional opioids, making it an attractive candidate for the treatment of pain and addiction.

Advantages and Limitations for Lab Experiments

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the μ-opioid receptor, making it a valuable tool for studying the role of this receptor in pain modulation, reward, and addiction. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has also been optimized for high yields and purity, making it easy to synthesize and use in experiments.
However, there are also some limitations to using 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide in laboratory experiments. It is a synthetic compound that may have different pharmacokinetic and pharmacodynamic properties compared to endogenous opioids. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide may also have off-target effects that could complicate experimental results. Finally, 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide may not be suitable for use in human studies due to its potential for abuse and dependence.

Future Directions

There are several future directions for research on 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide. One area of interest is the development of analogs that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the use of 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide in combination with other drugs for the treatment of pain and addiction. Finally, there is a need for further research on the safety and efficacy of 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide in human studies. Overall, 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has significant potential for the development of novel therapeutics for the treatment of pain and addiction.

Synthesis Methods

The synthesis of 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide involves several steps, including the reaction of piperidine with 1-methylpyrazole, followed by the protection of the resulting compound with methoxymethyl chloride. The final step involves the deprotection of the methoxymethyl group to yield the desired product. The synthesis of 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is the primary target for opioid analgesics. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been shown to be effective in reducing pain in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain.
4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of addiction. The μ-opioid receptor is involved in the rewarding effects of opioids, and 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been shown to reduce opioid self-administration and drug-seeking behavior in animal models of addiction. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has also been shown to reduce the reinforcing effects of cocaine and nicotine, suggesting that it may have broad applications in the treatment of addiction.

properties

IUPAC Name

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-16-8-3-10(15-16)14-11(17)12(9-18-2)4-6-13-7-5-12/h3,8,13H,4-7,9H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLMAKLYZFZWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2(CCNCC2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.